molecular formula C10H7BrFN B2447829 8-(Bromomethyl)-7-fluoroquinoline CAS No. 1260777-94-3

8-(Bromomethyl)-7-fluoroquinoline

Cat. No. B2447829
CAS RN: 1260777-94-3
M. Wt: 240.075
InChI Key: NBRGTPXJNOVBSK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “8-(Bromomethyl)-7-fluoroquinoline” would be characterized by the presence of the quinoline core, with the bromomethyl group extending from the 8th carbon and a fluorine atom attached to the 7th carbon. The presence of these substituents would likely influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

As a quinoline derivative, “8-(Bromomethyl)-7-fluoroquinoline” could potentially undergo a variety of chemical reactions. The bromomethyl group could be a site of nucleophilic attack, leading to substitution reactions . The aromatic ring could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(Bromomethyl)-7-fluoroquinoline” would depend on its molecular structure. Factors such as its polarity, size, and the presence of the bromomethyl and fluoro groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Photoremovable Protecting Groups

8-Bromo-7-hydroxyquinoline (BHQ) is significant in the field of cell physiology research. It's used as a photoremovable protecting group, enabling the study of temporal and spatial aspects of physiological functions in living tissues using two-photon excitation. This method employs low-energy IR light, minimizing tissue damage and allowing deeper penetration. BHQ is water-soluble, exhibits low fluorescence, and releases bioactive molecules' functional groups upon photolysis, making it ideal for such applications (Zhu, Pavlos, Toscano, & Dore, 2006).

Metalation and Functionalization

2-Bromo-3-fluoroquinolines, closely related to 8-(Bromomethyl)-7-fluoroquinoline, can be converted into carboxylic acids through halogen/metal permutation. This process is useful in synthetic chemistry for introducing functional groups at specific sites on the quinoline ring. Such transformations have applications in creating novel compounds with potential biological activities (Ondi, Volle, & Schlosser, 2005).

Fluorogenic Chemodosimeters

8-Hydroxyquinoline derivatives are used in developing fluorogenic chemodosimeters, which are substances that respond to specific chemicals with a fluorescence change. These derivatives are highly selective for Hg2+ ions, enhancing fluorescence significantly in certain solutions. This selectivity and sensitivity in signaling make them valuable in environmental monitoring and analytical chemistry (Song et al., 2006).

Chemical Synthesis and Modification

8-(Bromomethyl)-7-fluoroquinoline and its derivatives are useful in various chemical syntheses and modifications. For example, they can be converted into other halogenated quinolines, which have applications in developing new chemical entities with potential pharmaceutical value (Tochilkin et al., 1983).

Excited-State Processes and Fluorogenic Properties

Studies on 8-hydroxyquinoline, a related compound, provide insights into its excited-state processes and fluorogenic properties. Understanding these properties is crucial in the development of fluorescent sensors and materials for various applications including biological imaging (Bardez et al., 1997).

Future Directions

The future directions for research on “8-(Bromomethyl)-7-fluoroquinoline” would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses . Alternatively, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

8-(bromomethyl)-7-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-6-8-9(12)4-3-7-2-1-5-13-10(7)8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRGTPXJNOVBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)F)CBr)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Bromomethyl)-7-fluoroquinoline

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